D-Glucose, 5-thio-
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Overview
Description
D-Glucose, 5-thio-: is a sulfur-containing analog of D-glucose, where the oxygen atom at the fifth position is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Aldoses: One common method involves the selective oxidation of unprotected aldoses with bromine, leading to the formation of aldonolactones.
Transition Metal Catalysis: Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses using a transition metal complex in the presence of a hydrogen acceptor.
Lyophilization: For industrial production, 5-thio-D-glucose can be prepared by lyophilizing a solution containing the glucose derivative, tin chloride, and ascorbic acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-thio-D-glucose can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in substitution reactions, where the sulfur atom can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, chromium (VI) reagents, DMSO-based systems.
Reducing Agents: Hydrogen gas, metal hydrides.
Solvents: Methanol, acetone, water.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Glycosidase Inhibition: 5-thio-D-glucose is used as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.
Biology:
Cellular Transport Inhibition: It inhibits the cellular transport of D-glucose, affecting glucose metabolism.
Medicine:
Antidiabetic Research: The compound is studied for its potential antidiabetic effects by inhibiting glucose metabolism.
Cancer Imaging: Labeled with technetium-99m, it is used in tumor imaging to study glucose metabolism in cancer cells.
Industry:
Radiopharmaceuticals: Used in the development of diagnostic radiopharmaceuticals for cancer detection.
Mechanism of Action
Mechanism:
Hexokinase Inhibition: 5-thio-D-glucose acts as a competitive inhibitor of hexokinase, an enzyme involved in the first step of glycolysis.
Transport Inhibition: It inhibits the transport of D-glucose into cells, thereby reducing glucose availability for metabolic processes.
Molecular Targets and Pathways:
Hexokinase: Inhibition leads to reduced phosphorylation of glucose.
Glucose Transporters: Inhibition affects glucose uptake and metabolism.
Comparison with Similar Compounds
1-Thio-β-D-Glucose: Another sulfur-containing glucose analog used in similar applications.
2-Deoxy-2-[18F]Fluoro-D-Glucose: A fluorinated glucose analog used in PET imaging.
Uniqueness:
Properties
IUPAC Name |
2,3,4,6-tetrahydroxy-5-sulfanylhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJLRUSZMLMXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)S)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871316 |
Source
|
Record name | 5-Thiohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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